sodium;2-(1,2,4-triazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “sodium;2-(1,2,4-triazol-1-yl)acetate” is known as Proline-, Glutamic Acid-, Leucine-Rich Protein 1 (PELP1). This compound is a nuclear receptor coactivator and is involved in the modulation of estrogen receptor functions. It plays a significant role in hormone-dependent cancers, including breast, endometrial, and ovarian cancers .
Preparation Methods
Industrial Production Methods: Industrial production of PELP1 is carried out using large-scale fermentation processes. The host cells, often bacteria or yeast, are cultured in bioreactors under controlled conditions to produce the protein. The protein is then purified using various chromatographic techniques to achieve the desired purity and activity.
Chemical Reactions Analysis
Types of Reactions: Proline-, Glutamic Acid-, Leucine-Rich Protein 1 primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:
Phosphorylation: Addition of phosphate groups to the protein, often mediated by kinases.
Dephosphorylation: Removal of phosphate groups by phosphatases.
Protein-Protein Interactions: Binding with other proteins, such as estrogen receptors.
Common Reagents and Conditions:
Kinases and Phosphatases: Enzymes that add or remove phosphate groups.
Buffer Solutions: Maintain the pH and ionic strength during reactions.
Cofactors: Molecules required for enzyme activity, such as ATP for phosphorylation.
Major Products Formed: The major products formed from these reactions are phosphorylated or dephosphorylated forms of PELP1, which have different biological activities.
Scientific Research Applications
Proline-, Glutamic Acid-, Leucine-Rich Protein 1 has several scientific research applications:
Mechanism of Action
PELP1 exerts its effects by interacting with estrogen receptors and modulating their genomic and non-genomic functions. It enhances the transcriptional activity of estrogen receptors, leading to the expression of genes involved in cell proliferation and survival. PELP1 also interacts with other signaling molecules, such as c-Src kinase, to promote cell migration and anchorage-independent growth .
Comparison with Similar Compounds
Steroid Receptor Coactivator-1 (SRC-1): Another nuclear receptor coactivator involved in hormone signaling.
Nuclear Receptor Coactivator-2 (NCoA-2): Functions similarly to PELP1 in modulating receptor activity.
Comparison: PELP1 is unique in its ability to interact with both genomic and non-genomic pathways of estrogen receptors. Unlike SRC-1 and NCoA-2, PELP1 has a more pronounced role in cancer progression and metastasis, making it a critical target for cancer research .
Properties
IUPAC Name |
sodium;2-(1,2,4-triazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.Na/c8-4(9)1-7-3-5-2-6-7;/h2-3H,1H2,(H,8,9);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYZVGMQWYKDBW-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C=N1)CC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N3NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.